molecular formula C22H27Cl2N3O B12364424 chi3L1-IN-1

chi3L1-IN-1

Cat. No.: B12364424
M. Wt: 420.4 g/mol
InChI Key: GQUVGWGVUVRLTF-KKSFZXQISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Formation of the Core Structure: This step usually involves the construction of the core scaffold of the molecule through reactions such as cyclization or condensation.

    Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity. This can include reactions like alkylation, acylation, or halogenation.

    Purification and Characterization: The final product is purified using techniques such as column chromatography, and its structure is confirmed using spectroscopic methods like NMR and mass spectrometry.

Industrial Production Methods

Industrial production of chi3L1-IN-1 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using industrial-scale reactors, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Chi3L1-IN-1 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to fine-tune the compound’s activity and selectivity.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting Agents: Such as halogens (chlorine, bromine) or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various functionalized analogs of this compound.

Mechanism of Action

Chi3L1-IN-1 exerts its effects by inhibiting the activity of CHI3L1. CHI3L1 interacts with various receptors and signaling pathways involved in inflammation and cancer progression . By inhibiting CHI3L1, this compound can:

Comparison with Similar Compounds

Similar Compounds

    YKL-40: Another chitinase-like protein involved in inflammation and cancer.

    CHI3L2: A related protein with similar functions but different tissue distribution and roles.

Uniqueness of Chi3L1-IN-1

This compound is unique in its high specificity and potency in inhibiting CHI3L1. This makes it a valuable tool for studying the specific roles of CHI3L1 in various diseases and for developing targeted therapies.

Properties

Molecular Formula

C22H27Cl2N3O

Molecular Weight

420.4 g/mol

IUPAC Name

(2S,5S)-5-[(4-chlorophenyl)methyl]-4-[1-(4-chloropyridin-2-yl)piperidin-4-yl]-2-methylmorpholine

InChI

InChI=1S/C22H27Cl2N3O/c1-16-14-27(21(15-28-16)12-17-2-4-18(23)5-3-17)20-7-10-26(11-8-20)22-13-19(24)6-9-25-22/h2-6,9,13,16,20-21H,7-8,10-12,14-15H2,1H3/t16-,21-/m0/s1

InChI Key

GQUVGWGVUVRLTF-KKSFZXQISA-N

Isomeric SMILES

C[C@H]1CN([C@H](CO1)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=NC=CC(=C4)Cl

Canonical SMILES

CC1CN(C(CO1)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=NC=CC(=C4)Cl

Origin of Product

United States

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